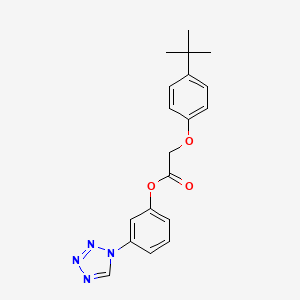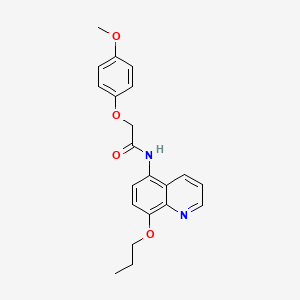
3-(1H-tetrazol-1-yl)phenyl (4-tert-butylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)acetate is a synthetic organic compound that features a tetrazole ring and a phenoxyacetate moiety. The tetrazole ring is known for its stability and diverse applications in medicinal chemistry, while the phenoxyacetate group is often used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide.
Coupling with Phenoxyacetate: The phenoxyacetate moiety can be introduced through an esterification reaction. This involves reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(4-tert-butylphenoxy)acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recycling and waste minimization would also be important considerations in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The tetrazole ring is generally resistant to oxidation due to its stability. the phenoxyacetate moiety can undergo oxidation under strong oxidizing conditions.
Reduction: The tetrazole ring can be reduced to form amines under specific conditions, although this is less common.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Oxidized derivatives of the phenoxyacetate moiety.
Reduction: Amines derived from the reduction of the tetrazole ring.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: The tetrazole ring is a bioisostere of carboxylic acids and is used in drug design to improve the pharmacokinetic properties of compounds.
Material Science: Tetrazole derivatives are used in the synthesis of high-energy materials and propellants due to their stability and energy content.
Coordination Chemistry: The tetrazole ring can act as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-tert-butylphenoxy)acetate depends on its application:
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,2,3,4-Tetrazol-5-yl)phenyl 2-(4-tert-butylphenoxy)acetate: Similar structure but with a different position of the tetrazole ring.
3-(1H-1,2,3,4-Triazol-1-yl)phenyl 2-(4-tert-butylphenoxy)acetate: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
Propiedades
Fórmula molecular |
C19H20N4O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
[3-(tetrazol-1-yl)phenyl] 2-(4-tert-butylphenoxy)acetate |
InChI |
InChI=1S/C19H20N4O3/c1-19(2,3)14-7-9-16(10-8-14)25-12-18(24)26-17-6-4-5-15(11-17)23-13-20-21-22-23/h4-11,13H,12H2,1-3H3 |
Clave InChI |
WZGPBYWOALAZKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325423.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B11325425.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11325429.png)
![3-[3-(dimethylamino)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11325432.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6-bromo-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325439.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325443.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325450.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11325452.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11325454.png)
![1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide](/img/structure/B11325456.png)
![{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11325458.png)
![N-(3-methoxybenzyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11325461.png)

![8-(2,4-dichlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11325482.png)
